2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide
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Overview
Description
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes an amino group attached to the triazole ring and a cyclopropyl group attached to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide typically involves the following steps:
Formation of 1H-1,2,4-triazole: The triazole ring can be synthesized through the cyclization of hydrazine with formamide or by the reaction of thiosemicarbazide with formic acid.
Amination: The amino group is introduced by reacting the triazole with an appropriate amine source, such as ammonia or an amine derivative.
Acetylation: The amino group on the triazole is acetylated using acetic anhydride or acetyl chloride to form the acetamide derivative.
Cyclopropylation: The cyclopropyl group is introduced by reacting the acetamide derivative with cyclopropylamine under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxyl derivatives.
Reduction: The triazole ring can be reduced to form aminotriazole derivatives.
Substitution: The acetyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides are employed.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Aminotriazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of anticancer and antimicrobial agents.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: This compound differs by having an ethyl group instead of the cyclopropyl group.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has phenyl groups attached to the triazole ring.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: This compound has a different substitution pattern on the triazole ring.
Uniqueness: 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c1-12(6-2-3-6)7(14)4-13-5-10-8(9)11-13/h5-6H,2-4H2,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYIZVHAZVNRMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CN2C=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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